molecular formula C9H6F3N5O2 B2945791 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-41-0

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2945791
CAS No.: 1396865-41-0
M. Wt: 273.175
InChI Key: JJFQLBVTHKGHCG-UHFFFAOYSA-N
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Description

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl triflate, to introduce the trifluoromethoxy group . The tetrazole ring can be formed through cyclization reactions involving azide precursors under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological activity. The tetrazole ring may also play a role in the compound’s overall pharmacokinetics and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the trifluoromethoxy group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQLBVTHKGHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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